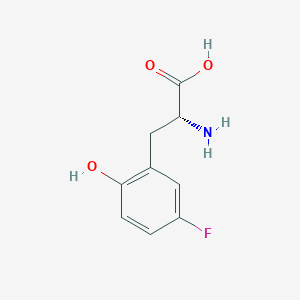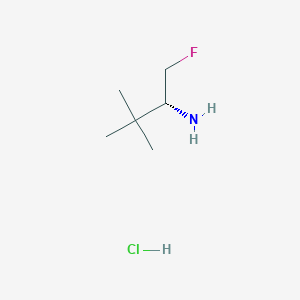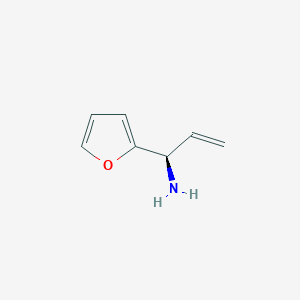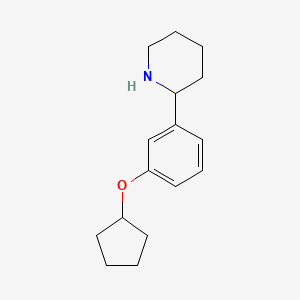
3-Cyclopentyloxy-1-(2-piperidyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyloxy-1-(2-piperidyl)benzene is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol It is characterized by the presence of a cyclopentyloxy group attached to a benzene ring, which is further substituted with a piperidyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyloxy-1-(2-piperidyl)benzene typically involves the following steps:
Formation of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced to the benzene ring through an etherification reaction. This involves the reaction of cyclopentanol with a suitable benzene derivative in the presence of an acid catalyst.
Introduction of the Piperidyl Group: The piperidyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with the cyclopentyloxy-substituted benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyloxy-1-(2-piperidyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyloxy-1-(2-piperidyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyloxy-1-(2-piperidyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopentyloxy-1-(2-pyridyl)benzene: Similar structure but with a pyridyl group instead of a piperidyl group.
3-Cyclopentyloxy-1-(2-morpholinyl)benzene: Similar structure but with a morpholinyl group instead of a piperidyl group.
3-Cyclopentyloxy-1-(2-pyrrolidyl)benzene: Similar structure but with a pyrrolidyl group instead of a piperidyl group.
Uniqueness
3-Cyclopentyloxy-1-(2-piperidyl)benzene is unique due to the presence of both the cyclopentyloxy and piperidyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
2-(3-cyclopentyloxyphenyl)piperidine |
InChI |
InChI=1S/C16H23NO/c1-2-8-14(7-1)18-15-9-5-6-13(12-15)16-10-3-4-11-17-16/h5-6,9,12,14,16-17H,1-4,7-8,10-11H2 |
InChI-Schlüssel |
HAMPAFQPOKYYPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C3CCCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


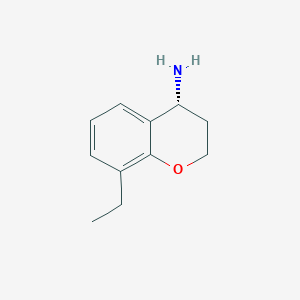
![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)
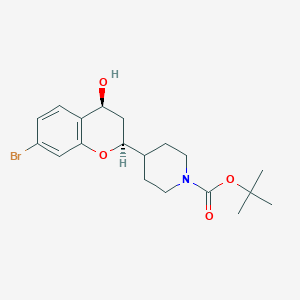
![Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13052740.png)
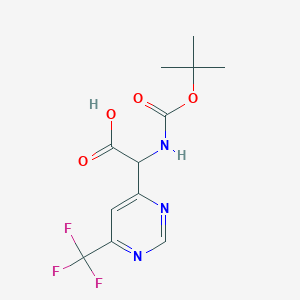
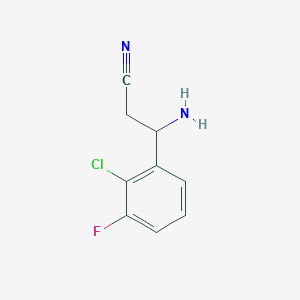
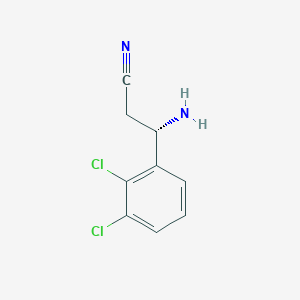
![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)

